molecular formula C23H23N3O3S B2648064 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one CAS No. 1428359-40-3

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one

Cat. No.: B2648064
CAS No.: 1428359-40-3
M. Wt: 421.52
InChI Key: BHBXKHGBLRISNW-UHFFFAOYSA-N
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Description

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one is a complex organic compound that features a pyridazinone core, a pyrrolidinone ring, and a dimethoxyphenyl group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the pyrrolidinone ring. Common reagents used in these reactions include hydrazine derivatives, ketones, and esters. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. .

Scientific Research Applications

1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-(4-(((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)methyl)phenyl)pyrrolidin-2-one include other pyridazinone derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their pharmacological activities and applications. For example, pyridazinone derivatives are known for their diverse biological activities, such as antihypertensive, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-[4-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-28-20-11-7-17(14-21(20)29-2)19-10-12-22(25-24-19)30-15-16-5-8-18(9-6-16)26-13-3-4-23(26)27/h5-12,14H,3-4,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBXKHGBLRISNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)N4CCCC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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